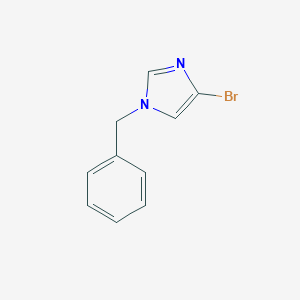

1-benzyl-4-bromo-1H-imidazole

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-benzyl-4-bromoimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c11-10-7-13(8-12-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEDUHBKZBAORFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(N=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60438608 | |

| Record name | 1-benzyl-4-bromo-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106848-38-8 | |

| Record name | 1-benzyl-4-bromo-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-benzyl-4-bromo-1H-imidazole from Imidazole

Abstract

This in-depth technical guide provides a comprehensive overview of the synthetic pathway to 1-benzyl-4-bromo-1H-imidazole, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing with the N-benzylation of imidazole to yield 1-benzyl-1H-imidazole, followed by a regioselective bromination to afford the target compound. This document elucidates the underlying reaction mechanisms, provides detailed, field-proven experimental protocols, and offers critical insights into experimental choices and potential challenges. All quantitative data is summarized for clarity, and key transformations are visualized through mechanistic diagrams. This guide is intended for researchers, scientists, and professionals in drug development seeking a robust and reproducible method for the preparation of this important synthetic intermediate.

Introduction: The Significance of Substituted Imidazoles

The imidazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of biologically active compounds, from natural products like histamine to blockbuster drugs. The ability to functionalize the imidazole ring at specific positions is crucial for modulating the pharmacokinetic and pharmacodynamic properties of these molecules. The this compound scaffold is of particular interest as the benzyl group can mimic certain biological interactions, while the bromo substituent at the C4 position serves as a versatile handle for further chemical modifications, such as cross-coupling reactions, to introduce diverse functionalities.[1] This guide presents a reliable and well-characterized two-step synthesis of this compound from readily available starting materials.

Synthetic Strategy Overview

The synthesis of this compound from imidazole is efficiently achieved in two sequential steps:

-

N-Benzylation of Imidazole: The first step involves the nucleophilic substitution reaction between imidazole and a benzyl halide to form the intermediate, 1-benzyl-1H-imidazole.

-

Regioselective Bromination: The second step is an electrophilic aromatic substitution on the electron-rich imidazole ring of 1-benzyl-1H-imidazole using a suitable brominating agent to introduce a bromine atom regioselectively at the C4 position.

Caption: Overall two-step synthesis workflow.

Step 1: N-Benzylation of Imidazole to 1-benzyl-1H-imidazole

The N-alkylation of imidazoles is a fundamental transformation in organic synthesis.[2] The reaction of imidazole with a benzyl halide, such as benzyl bromide or benzyl chloride, proceeds via a classical SN2 mechanism.

Mechanistic Insights

The imidazole molecule possesses two nitrogen atoms. The pyrrole-like nitrogen (N-1) is nucleophilic and can be deprotonated to form a highly nucleophilic imidazolate anion. This anion then attacks the electrophilic benzylic carbon of the benzyl halide, displacing the halide and forming the N-benzyl bond. A base is typically employed to facilitate the deprotonation of imidazole, thereby increasing its nucleophilicity and driving the reaction to completion.[2]

Caption: Mechanism of N-benzylation of imidazole.

Experimental Protocol

This protocol utilizes potassium carbonate as a mild and effective base in acetonitrile.

Materials:

-

Imidazole

-

Benzyl bromide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetonitrile (CH₃CN)

-

Ethyl acetate

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of imidazole (1.0 eq) in anhydrous acetonitrile in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq).

-

To this suspension, add benzyl bromide (1.05 eq) dropwise at room temperature with vigorous stirring.

-

Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress by Thin Layer Chromatography (TLC) until the starting material (imidazole) is consumed.

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the solid potassium carbonate and potassium bromide.

-

Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the crude product in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water and then with brine.

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and evaporate the solvent in vacuo to yield the crude 1-benzyl-1H-imidazole. The product can be further purified by column chromatography on silica gel if necessary.[2]

Characterization of 1-benzyl-1H-imidazole

| Property | Value |

| Molecular Formula | C₁₀H₁₀N₂ |

| Molecular Weight | 158.19 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 69-71 °C |

| ¹H NMR (CDCl₃) | δ 7.35-7.25 (m, 5H), 7.11 (s, 1H), 6.93 (s, 1H), 5.15 (s, 2H) |

Step 2: Regioselective Bromination of 1-benzyl-1H-imidazole

The bromination of 1-benzyl-1H-imidazole is an electrophilic aromatic substitution. The imidazole ring is electron-rich and readily undergoes substitution. The key challenge is to control the regioselectivity to favor the formation of the 4-bromo isomer over the 5-bromo and di- or tri-brominated products.

Mechanistic Insights and Regioselectivity

The electrophilic substitution on the imidazole ring is directed by the nitrogen atoms. The N-1 nitrogen, bearing the benzyl group, is less basic and participates in the aromatic system. The N-3 nitrogen is more basic and is the initial site of electrophilic attack. However, substitution on the ring occurs at the carbon atoms. The C4 and C5 positions are the most electron-rich and thus the most susceptible to electrophilic attack.

The regioselectivity between the C4 and C5 positions can be influenced by steric and electronic factors. The benzyl group at the N-1 position can sterically hinder the C5 position to some extent, favoring substitution at the C4 position. The choice of a less reactive brominating agent, such as N-bromosuccinimide (NBS), and controlled reaction conditions (low temperature, non-polar solvent) are crucial to achieve mono-bromination and enhance the selectivity for the 4-bromo isomer.

Caption: Electrophilic bromination of 1-benzyl-1H-imidazole.

Experimental Protocol

This protocol is adapted from a reliable synthetic procedure and has been shown to produce the desired product in good yield.

Materials:

-

1-benzyl-1H-imidazole

-

N-Bromosuccinimide (NBS)

-

Chloroform (CHCl₃)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 1-benzyl-1H-imidazole (1.0 eq) in chloroform in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-bromosuccinimide (1.05 eq) portion-wise to the cooled solution while stirring. Maintain the temperature at 0 °C during the addition.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a white solid.

Characterization of this compound

| Property | Value |

| Molecular Formula | C₁₀H₉BrN₂ |

| Molecular Weight | 237.10 g/mol |

| Appearance | White solid |

| Melting Point | 88-90 °C |

| ¹H NMR (CDCl₃) | δ 7.38-7.28 (m, 5H, Ar-H), 7.21 (s, 1H, Im-H), 6.90 (s, 1H, Im-H), 5.08 (s, 2H, CH₂) |

| ¹³C NMR (CDCl₃) | δ 137.9, 135.8, 129.2, 128.6, 127.8, 119.9, 114.7, 50.8 |

| Mass Spec (EI) | m/z 236/238 (M⁺), 91 (base peak) |

Data Summary and Comparison

| Compound | Step | Reagents and Conditions | Yield | Key Characterization |

| 1-benzyl-1H-imidazole | 1 | Imidazole, Benzyl bromide, K₂CO₃, Acetonitrile, Reflux | Typically >80% | ¹H NMR confirms the presence of benzyl and imidazole protons. |

| This compound | 2 | 1-benzyl-1H-imidazole, NBS, Chloroform, 0°C to RT | ~70-80% | ¹H NMR shows two distinct imidazole proton signals. Mass spec confirms the presence of one bromine atom. |

Conclusion

This technical guide has detailed a robust and reproducible two-step synthesis of this compound from imidazole. The protocols provided are based on established literature and offer a reliable pathway for obtaining this valuable synthetic intermediate. The mechanistic discussions provide a rationale for the experimental choices, and the characterization data serves as a benchmark for product validation. This guide is intended to empower researchers in medicinal chemistry and drug development with the necessary information to confidently synthesize and utilize this compound in their research endeavors.

References

1-benzyl-4-bromo-1H-imidazole CAS number and properties

An In-Depth Technical Guide to 1-Benzyl-4-bromo-1H-imidazole: Synthesis, Properties, and Applications in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile heterocyclic building block crucial for research and development in the pharmaceutical and fine chemical industries. We will delve into its fundamental properties, established synthesis methodologies, reactivity profile, and strategic applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Compound Identification and Properties

This compound is a substituted imidazole derivative featuring a benzyl group attached to one nitrogen atom and a bromine atom at the C4 position of the imidazole ring. This specific arrangement of functional groups makes it a highly valuable intermediate in organic synthesis.

Identifier:

-

Chemical Name: this compound

-

Synonyms: 1H-Imidazole, 4-bromo-1-(phenylmethyl)-; 1-benzyl-4-bromoimidazole[1]

Structural and Physicochemical Data:

A summary of the key physicochemical properties is presented in Table 1. This data is critical for determining appropriate reaction conditions, purification methods, and storage protocols.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉BrN₂ | [2][3][4] |

| Molecular Weight | 237.10 g/mol | [2][4][5] |

| Appearance | White to yellow solid/powder | [6] |

| Melting Point | 88-90 °C | [2] |

| Boiling Point | 366.1 ± 17.0 °C at 760 mmHg | [1] |

| Density | 1.4 ± 0.1 g/cm³ | [1] |

| Flash Point | 175.2 ± 20.9 °C | [1] |

| LogP | 2.25 | [1] |

| Storage | 2-8°C, dry and sealed environment | [3][4][7] |

Synthesis Strategy and Experimental Protocol

The synthesis of this compound is typically achieved through a two-stage process. The first stage involves the synthesis of the core intermediate, 4-bromo-1H-imidazole, followed by the N-benzylation at the 1-position. This strategic approach ensures high regioselectivity and yield.

Diagram of the Synthetic Workflow

The logical flow from starting materials to the final product is illustrated below.

Caption: Two-stage synthesis pathway for this compound.

Stage 1: Synthesis of 4-Bromo-1H-imidazole (Precursor)

The precursor, 4-bromo-1H-imidazole (CAS 2302-25-2), is a strategic intermediate in its own right[8][9]. A common and effective method for its synthesis involves the selective reductive debromination of 2,4,5-tribromoimidazole.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask, add 2,4,5-tribromoimidazole (1.0 eq), sodium sulfite (5.0 eq), and water.[10]

-

Heating: Stir the mixture vigorously and heat to 110 °C. Maintain this temperature for approximately 6 hours, monitoring the reaction progress by TLC or LC-MS.[10]

-

Workup: After cooling to room temperature, perform an extraction with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-bromo-1H-imidazole.[10]

Causality: The use of sodium sulfite as a reducing agent is key to selectively removing the more labile bromine atoms at the 2- and 5-positions of the imidazole ring, leaving the C4-bromine intact.

Stage 2: N-Benzylation of 4-Bromo-1H-imidazole

This step involves a standard nucleophilic substitution reaction where the deprotonated imidazole nitrogen attacks the electrophilic benzylic carbon of benzyl bromide.

Experimental Protocol:

-

Deprotonation: Dissolve 4-bromo-1H-imidazole (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile. Add a suitable base, such as potassium carbonate or sodium hydride (1.1-1.5 eq), and stir at room temperature to form the imidazolide anion.

-

Alkylation: Slowly add benzyl bromide (1.0-1.2 eq) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed (monitor by TLC).

-

Quenching & Extraction: Quench the reaction by carefully adding water. Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Trustworthiness: This protocol is self-validating. The progress can be easily monitored by TLC, and the final product's identity and purity can be confirmed using standard analytical techniques like NMR and mass spectrometry.

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its versatile reactivity, which allows for the strategic introduction of the benzimidazole moiety into complex molecules. The benzyl group serves as a stable protecting group for the N1 position, while the C4-bromine atom is the primary handle for functionalization.

Key Reactions:

-

Cross-Coupling Reactions: The C-Br bond is highly susceptible to transition-metal-catalyzed cross-coupling reactions. This enables the formation of C-C, C-N, and C-O bonds, making it a cornerstone for library synthesis.[7]

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or vinyl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, creating complex amine derivatives.[7]

-

Heck and Sonogashira Couplings: For introducing alkenyl and alkynyl groups, respectively.

-

Diagram of Reactivity Pathways

Caption: Major cross-coupling reactions using this compound.

Applications in Drug Discovery and Medicinal Chemistry

The imidazole core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[11][12] this compound serves as a key starting material for synthesizing novel therapeutic agents.

-

Scaffold for Bioactive Molecules: It is a critical precursor in the synthesis of molecular scaffolds used to evaluate structure-activity relationships (SAR).[7]

-

Therapeutic Targets: Derivatives have been investigated for a wide range of biological activities, including anti-inflammatory, antifungal, antiviral, and anticancer properties.[4][13][14] The ability to easily diversify the C4 position allows for the fine-tuning of pharmacological properties to optimize potency and selectivity for biological targets like enzymes and receptors.[8][13]

-

CYP121 Inhibitors: Substituted 1-benzyl-1H-imidazole derivatives have been identified as potent inhibitors of CYP121, an essential enzyme in Mycobacterium tuberculosis, highlighting their potential in developing new anti-tuberculosis agents.

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. The compound is classified with specific hazards that require appropriate personal protective equipment (PPE) and engineering controls.

GHS Hazard Information:

-

Pictogram: GHS07 (Exclamation Mark)

-

Hazard Statements:

Handling Precautions:

-

Use in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid breathing dust.[15]

-

Wash hands thoroughly after handling.[15]

-

Store in a tightly closed container in a cool, dry place (2-8°C).[4][7]

Characterization

Unambiguous characterization is critical to confirm the identity and purity of the synthesized material. Standard analytical methods include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect characteristic signals for the benzyl protons (aromatic and methylene), and distinct singlets for the imidazole ring protons at the C2 and C5 positions.

-

¹³C NMR: Will show corresponding signals for all unique carbon atoms in the molecule.

-

-

Mass Spectrometry (MS): Will show a characteristic molecular ion peak (M+) and an M+2 peak of similar intensity, which is indicative of the presence of a single bromine atom.

-

Infrared (IR) Spectroscopy: Will display characteristic absorption bands for C-H (aromatic and aliphatic), C=N, and C=C stretching vibrations of the imidazole and benzyl rings.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for innovation in drug discovery and complex organic synthesis. Its well-defined physicochemical properties, reliable synthesis routes, and, most importantly, the versatile reactivity of its C4-bromine atom make it an indispensable building block. By leveraging the cross-coupling methodologies outlined in this guide, researchers can efficiently generate diverse libraries of novel compounds, accelerating the discovery of next-generation therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound [oakwoodchemical.com]

- 3. chembk.com [chembk.com]

- 4. This compound [myskinrecipes.com]

- 5. This compound - CAS:106848-38-8 - Sunway Pharm Ltd [3wpharm.com]

- 6. mmbio.byu.edu [mmbio.byu.edu]

- 7. This compound|CAS 106848-38-8 [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. 4-Bromo-1H-imidazole synthesis - chemicalbook [chemicalbook.com]

- 11. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scilit.com [scilit.com]

- 13. Buy 1-Benzyl-5-bromo-2,4-diphenyl-1H-imidazole [smolecule.com]

- 14. Exploring the Therapeutic Potential of 1,3-Benzimidazole: An Auspicious Heterocyclic Framework – Oriental Journal of Chemistry [orientjchem.org]

- 15. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to the Spectral Characteristics of 1-benzyl-4-bromo-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-benzyl-4-bromo-1H-imidazole is a substituted imidazole derivative of significant interest in medicinal chemistry and materials science. The imidazole scaffold is a cornerstone in the development of therapeutic agents due to its presence in biologically active molecules. The introduction of a benzyl group at the N1 position and a bromine atom at the C4 position imparts specific physicochemical properties that can influence biological activity and provide a handle for further synthetic modifications. This guide provides a comprehensive overview of the spectral data (NMR, MS, and IR) for this compound, offering a detailed analysis for its unambiguous identification and characterization.

Synthesis of this compound

A reliable synthesis of this compound can be achieved in a two-step process starting from the readily available 2,4,5-tribromoimidazole. The first step involves a selective debromination to yield 4-bromo-1H-imidazole, which is then followed by N-benzylation.

Experimental Protocol:

Step 1: Synthesis of 4-bromo-1H-imidazole [1][2]

-

To a round-bottom flask, add 2,4,5-tribromoimidazole (1 equivalent), sodium sulfite (5 equivalents), and water.

-

Heat the reaction mixture to 110 °C and stir for 6 hours.

-

After cooling to room temperature, extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain 4-bromo-1H-imidazole as a solid.

Step 2: Synthesis of this compound

-

Dissolve 4-bromo-1H-imidazole (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Add a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.1 equivalents), to the solution and stir for 30 minutes at room temperature to form the imidazolide anion.

-

Slowly add benzyl bromide (1.1 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Diagram of the Synthesis Workflow:

Caption: Synthesis of this compound.

Spectral Data and Interpretation

The structural elucidation of this compound is dependent on a combination of spectroscopic techniques. Below is a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to show distinct signals for the protons on the imidazole ring, the benzyl group's methylene bridge, and the phenyl ring.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.50 | s | 1H | H-2 (imidazole) |

| ~7.35-7.25 | m | 5H | Phenyl-H |

| ~7.05 | s | 1H | H-5 (imidazole) |

| ~5.15 | s | 2H | -CH₂- (benzyl) |

Interpretation:

-

Imidazole Protons: The proton at the C2 position (H-2) is expected to be the most deshielded of the imidazole protons, appearing as a singlet around 7.50 ppm[3]. The proton at the C5 position (H-5) will also be a singlet, appearing further upfield around 7.05 ppm.

-

Benzyl Protons: The five protons of the phenyl ring will likely appear as a complex multiplet in the aromatic region, typically between 7.35 and 7.25 ppm. The two methylene protons (-CH₂-) of the benzyl group are diastereotopic and will appear as a sharp singlet around 5.15 ppm. The downfield shift is due to the deshielding effect of the adjacent nitrogen atom and the phenyl ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~138.0 | C-2 (imidazole) |

| ~135.0 | Quaternary Phenyl-C |

| ~129.0 | Phenyl-CH |

| ~128.5 | Phenyl-CH |

| ~128.0 | Phenyl-CH |

| ~122.0 | C-5 (imidazole) |

| ~115.0 | C-4 (imidazole, C-Br) |

| ~50.0 | -CH₂- (benzyl) |

Interpretation:

-

Imidazole Carbons: The C2 carbon is the most deshielded of the imidazole ring carbons, appearing around 138.0 ppm. The C4 carbon, directly attached to the electronegative bromine atom, is expected to be significantly shielded and appear around 115.0 ppm. The C5 carbon will resonate at approximately 122.0 ppm[4].

-

Benzyl Carbons: The methylene carbon of the benzyl group is expected around 50.0 ppm. The carbons of the phenyl ring will appear in the aromatic region, with the quaternary carbon appearing around 135.0 ppm and the protonated carbons between 129.0 and 128.0 ppm.

Molecular Structure with Atom Numbering for NMR:

Caption: Structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₀H₉BrN₂), the molecular weight is approximately 237.10 g/mol .

Expected Mass Spectrum Features:

-

Molecular Ion Peak: Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in a roughly 1:1 ratio, the mass spectrum will exhibit a characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity at m/z 236 and 238.

-

Major Fragmentation Pathways:

-

Loss of Benzyl Group: A common fragmentation pathway for N-benzyl compounds is the cleavage of the benzylic C-N bond, resulting in a stable tropylium cation ([C₇H₇]⁺) at m/z 91, which is often the base peak[5][6]. The remaining fragment, the 4-bromo-1H-imidazolyl radical cation, would appear at m/z 145/147.

-

Loss of Br: The loss of a bromine radical from the molecular ion would result in a peak at m/z 157.

-

Diagram of a Plausible MS Fragmentation Pathway:

Caption: Key MS fragmentation of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Predicted Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3150-3050 | Medium-Weak | Aromatic C-H stretch |

| 2950-2850 | Weak | Aliphatic C-H stretch (-CH₂-) |

| 1600-1450 | Medium-Strong | C=C and C=N stretching (aromatic and imidazole rings) |

| 1400-1200 | Medium | C-N stretching |

| 1100-1000 | Strong | C-Br stretch |

| 900-675 | Strong | C-H out-of-plane bending (aromatic) |

Interpretation:

-

The presence of both aromatic and imidazole rings will give rise to C-H stretching vibrations just above 3000 cm⁻¹ and characteristic ring stretching vibrations (C=C and C=N) in the 1600-1450 cm⁻¹ region[7].

-

The aliphatic C-H stretching of the methylene group will be observed below 3000 cm⁻¹.

-

A strong absorption band in the fingerprint region, typically between 1100 and 1000 cm⁻¹, can be attributed to the C-Br stretching vibration.

-

Strong bands in the 900-675 cm⁻¹ region are characteristic of C-H out-of-plane bending vibrations of the substituted phenyl ring.

Conclusion

The comprehensive spectral analysis of this compound, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy, provides a robust framework for its unequivocal identification. The predicted data, based on established spectroscopic principles and comparison with related structures, offers researchers and drug development professionals the necessary tools to characterize this important synthetic intermediate. The detailed synthesis protocol further enables its accessibility for various applications in chemical and pharmaceutical research.

References

- 1. CN106674121A - Preparation method of 4-halogen-1H-imidazole - Google Patents [patents.google.com]

- 2. 4-Bromo-1H-imidazole synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. arkat-usa.org [arkat-usa.org]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

An In-depth Technical Guide to the Debus-Radziszewski Imidazole Synthesis for Substituted Imidazoles

Introduction: The Enduring Relevance of the Imidazole Scaffold and its Synthesis

The imidazole ring is a cornerstone of medicinal chemistry and materials science. This five-membered aromatic heterocycle is a crucial pharmacophore found in a vast array of biologically active compounds, including the essential amino acid histidine, purines in nucleic acids, and numerous pharmaceuticals.[1] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a privileged scaffold in drug design, with applications ranging from antifungal and anticancer agents to anti-inflammatory and antiviral therapies.[1][2]

Given the significance of the imidazole moiety, robust and versatile synthetic methods for its construction are of paramount importance to researchers in drug development and organic synthesis. Among the classical methods, the Debus-Radziszewski imidazole synthesis, first reported by Heinrich Debus in 1858 and later extensively developed by Bronisław Radziszewski, remains a powerful and relevant tool for the preparation of multi-substituted imidazoles.[3][4][5][6] This multi-component reaction offers a convergent and atom-economical approach to complex imidazole derivatives from readily available starting materials: a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine.[3][7]

This technical guide provides an in-depth exploration of the Debus-Radziszewski synthesis, from its core mechanistic principles to modern, optimized protocols. It is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile reaction in their synthetic endeavors.

Core Principles and Mechanistic Insights

The Debus-Radziszewski synthesis is a one-pot condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia.[1] While the exact reaction mechanism can be nuanced and is not definitively established, it is generally understood to proceed in two main stages.[3][7]

Stage 1: Formation of the Diimine Intermediate

The reaction initiates with the condensation of the 1,2-dicarbonyl compound with two molecules of ammonia to form a diimine intermediate. This step involves the nucleophilic attack of ammonia on the carbonyl carbons, followed by dehydration.[3][8]

Stage 2: Condensation with the Aldehyde and Cyclization

The diimine intermediate then condenses with the aldehyde. The nitrogen of the diimine acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent cyclization and aromatization through loss of water lead to the formation of the imidazole ring.[3][7][9]

A primary amine can be used in place of one equivalent of ammonia to yield N-substituted imidazoles.[3] This modification significantly expands the synthetic utility of the reaction, allowing for the introduction of various substituents at the N-1 position of the imidazole ring.

Caption: Proposed mechanism of the Debus-Radziszewski imidazole synthesis.

Experimental Protocols: From Classical to Modern Approaches

While the classical Debus-Radziszewski synthesis provides a foundational method, it is often associated with drawbacks such as long reaction times, harsh conditions, and moderate yields.[1][2] Consequently, numerous modifications have been developed to enhance the efficiency and sustainability of this transformation.

Classical Protocol: Synthesis of 2,4,5-Triphenyl-1H-imidazole (Lophine)

This protocol exemplifies the traditional approach to the Debus-Radziszewski synthesis.

Materials:

-

Benzil (1,2-diphenylethane-1,2-dione)

-

Benzaldehyde

-

Ammonium acetate

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve benzil (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.

-

Add ammonium acetate (2-3 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product, 2,4,5-triphenyl-1H-imidazole, will precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Modern Variations for Enhanced Efficiency

To address the limitations of the classical method, several modern techniques have been successfully applied to the Debus-Radziszewski synthesis. These advancements often lead to significantly higher yields, shorter reaction times, and more environmentally friendly procedures.

-

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. In the context of the Debus-Radziszewski synthesis, microwave heating can dramatically reduce reaction times from hours to minutes and often improves yields.[1][10] Solvent-free conditions are also often achievable under microwave irradiation, further enhancing the green credentials of the method.[1]

-

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote the synthesis of substituted imidazoles. Ultrasound irradiation can enhance mass transfer and accelerate reaction rates, leading to higher yields in shorter timeframes.[1][5]

-

Catalytic Approaches: The use of various catalysts can significantly improve the efficiency of the Debus-Radziszewski reaction. Both acid and base catalysts have been employed. For instance, Lewis acids like zinc chloride (ZnCl2) and Brønsted acids such as lactic acid and boric acid have been shown to effectively catalyze the reaction.[1]

The following table summarizes a selection of modern protocols for the synthesis of substituted imidazoles via the Debus-Radziszewski reaction, highlighting the improvements over classical methods.

| Substituted Imidazole | Starting Materials | Conditions | Yield (%) | Reaction Time | Reference |

| 2,4,5-Triphenyl-1H-imidazole | Benzil, Benzaldehyde, Ammonium Acetate | Microwave, solvent-free | 94 | 5 min | [1] |

| 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole | Benzil, 4-Chlorobenzaldehyde, Ammonium Acetate | Silicotungstic acid, Ethanol, reflux | 94 | Not specified | [1] |

| 2,4,5-Tris(4-methoxyphenyl)-1H-imidazole | Anisil, 4-Methoxybenzaldehyde, Ammonium Acetate | Lactic acid, 160°C | 92 | Not specified | [1] |

| 2,4,5-Triaryl-1H-imidazoles | Benzil/Benzoin, Aryl aldehydes, Ammonium Acetate | Ultrasound, Boric acid, Aqueous media | Quantitative | 40-70 min | [1] |

| 1,3-Dialkylimidazolium Ionic Liquids | Glyoxal, Aldehyde, Alkylamines | Acetic acid | Good yields | Not specified | [3] |

Scope and Limitations: A Strategic Assessment

The Debus-Radziszewski synthesis is a versatile method applicable to a wide range of substrates. However, understanding its scope and limitations is crucial for successful experimental design.

Caption: Decision workflow for applying the Debus-Radziszewski synthesis.

Scope:

-

1,2-Dicarbonyl Component: A variety of symmetrical and unsymmetrical 1,2-diketones can be used, including glyoxal, benzil, and their derivatives.

-

Aldehyde Component: Both aromatic and aliphatic aldehydes are generally well-tolerated. The aromatic ring of the aldehyde can bear either electron-donating or electron-withdrawing substituents, allowing for the synthesis of a diverse library of 2-substituted imidazoles.

-

Amine Component: The use of ammonia provides direct access to N-unsubstituted imidazoles. Alternatively, primary amines can be employed to install a wide range of substituents at the N-1 position, which is particularly useful for tuning the physicochemical properties of the final compound. This has been successfully applied to the synthesis of ionic liquids.[3]

Limitations:

-

Steric Hindrance: Highly sterically hindered reactants may lead to lower yields or require more forcing reaction conditions.

-

Base-Sensitive Functional Groups: The reaction is often carried out under neutral or slightly acidic conditions, but the use of ammonia or amines introduces a basic component. Substrates with functional groups that are sensitive to basic conditions may not be compatible.

-

Side Reactions: The formation of side products, such as oxazoles, can sometimes be observed, particularly under certain reaction conditions.[11] Careful optimization of the reaction parameters is often necessary to minimize these side reactions.

-

Yields with Simple Substrates: While the synthesis can be very high-yielding for certain substituted imidazoles like lophine, the original method can give poor yields for simpler imidazoles.[1][11]

Conclusion: A Timeless Reaction for Modern Challenges

The Debus-Radziszewski imidazole synthesis, despite its long history, remains a highly valuable and practical method for the construction of substituted imidazoles. Its multicomponent nature, operational simplicity, and the ready availability of starting materials make it an attractive strategy for both academic research and industrial applications. The continuous development of modern variations, incorporating techniques such as microwave and ultrasound irradiation, as well as novel catalytic systems, has further enhanced its efficiency, scope, and environmental compatibility. For medicinal chemists and drug development professionals, a thorough understanding of this reaction provides a powerful tool for the rapid generation of diverse imidazole libraries, accelerating the discovery of new therapeutic agents.

References

- 1. ijprajournal.com [ijprajournal.com]

- 2. researchgate.net [researchgate.net]

- 3. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 4. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. scribd.com [scribd.com]

- 8. youtube.com [youtube.com]

- 9. Synthesis , mechanism and application of Organic Name reaction.pptx [slideshare.net]

- 10. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach – Oriental Journal of Chemistry [orientjchem.org]

- 11. scribd.com [scribd.com]

The Van Leusen Imidazole Synthesis: A Technical Guide to N-Substituted Imidazoles

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2] Its prevalence stems from its unique electronic properties and ability to engage in various biological interactions.[1] Among the myriad of synthetic routes to this privileged heterocycle, the Van Leusen imidazole synthesis stands out as a robust and versatile method, particularly for the preparation of N-substituted imidazoles.[1][2][3] This guide provides an in-depth technical overview of this reaction, tailored for researchers, scientists, and drug development professionals.

The Key Reagent: p-Toluenesulfonylmethyl Isocyanide (TosMIC)

At the heart of the Van Leusen synthesis is p-toluenesulfonylmethyl isocyanide, commonly known as TosMIC.[4][5][6] This odorless, stable solid is a remarkable reagent possessing a unique combination of functional groups: an isocyanide, an α-methylene group activated by a sulfonyl group, and the tosyl group itself, which serves as an excellent leaving group.[7][8] This trifecta of reactivity allows TosMIC to act as a versatile C2N1 synthon in [3+2] cycloaddition reactions.[1]

The Reaction Mechanism: A Stepwise Cycloaddition

The Van Leusen synthesis of N-substituted imidazoles proceeds through a well-established mechanistic pathway. The reaction is typically a three-component reaction (vL-3CR) where an aldehyde, a primary amine, and TosMIC converge to form the imidazole ring.[7] The aldimine required for the cycloaddition is conveniently formed in situ.[7]

The key mechanistic steps are as follows:

-

Aldimine Formation: The reaction commences with the condensation of a primary amine with an aldehyde to form an N-substituted aldimine. A key advantage of this method is that the water generated in this step typically does not interfere with the subsequent cycloaddition.[7]

-

Deprotonation of TosMIC: In the presence of a base, the acidic α-proton of TosMIC is abstracted, generating a nucleophilic carbanion.[8]

-

Nucleophilic Attack and Cyclization: The TosMIC anion undergoes a nucleophilic attack on the electrophilic carbon of the aldimine. This is followed by an intramolecular cyclization to form a five-membered ring intermediate, a 4-tosyl-2-imidazoline.[7][8]

-

Elimination and Aromatization: The final step involves the elimination of p-toluenesulfinic acid (TosH) from the imidazoline intermediate, leading to the formation of the aromatic N-substituted imidazole ring.[7]

References

- 1. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. TosMIC - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Tosylmethyl isocyanide (TosMIC Compound) Online | Tosylmethyl isocyanide (TosMIC Compound) Manufacturer and Suppliers [scimplify.com]

- 7. Van Leusen Imidazole Synthesis [organic-chemistry.org]

- 8. Van Leusen reaction - Wikipedia [en.wikipedia.org]

First synthesis of halogenated 1-benzylimidazole derivatives

An In-Depth Technical Guide: Pioneering Syntheses of Halogenated 1-Benzylimidazole Derivatives: A Guide for Drug Discovery and Development

Abstract

The 1-benzylimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3][4] The strategic introduction of halogen atoms onto this scaffold profoundly influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[5] This guide provides a comprehensive overview of the foundational synthetic strategies for preparing halogenated 1-benzylimidazole derivatives. We will delve into the core principles of N-benzylation, explore the pioneering methods of direct and indirect halogenation, and provide detailed, field-proven protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and apply these critical synthetic transformations.

The Foundational Scaffold: Synthesis of 1-Benzylimidazole

Before halogenation can be considered, the synthesis of the parent 1-benzylimidazole is the requisite first step. This reaction is a classic example of N-alkylation, specifically an SN2 reaction where the nucleophilic nitrogen of the imidazole ring attacks the electrophilic benzylic carbon of a benzyl halide.[6] The choice of base and solvent is critical for efficiently deprotonating the imidazole N-H, thereby increasing its nucleophilicity, and facilitating the reaction.

Causality Behind Experimental Choices:

-

Base: A base is required to deprotonate the imidazole, which has a pKa of approximately 14.5 for its N-H proton. Strong bases like sodium hydride (NaH) ensure complete deprotonation, leading to high yields.[6] However, for safety and practicality, weaker inorganic bases like potassium carbonate (K₂CO₃) are often preferred, as they are sufficient to drive the reaction forward, especially when paired with a polar aprotic solvent.[6][7]

-

Solvent: Polar aprotic solvents such as Dimethylformamide (DMF) or Acetonitrile (MeCN) are ideal. They effectively dissolve the imidazole and the base while also solvating the cation of the base, leaving the anion more reactive. Their aprotic nature prevents them from interfering with the nucleophile.

Workflow for 1-Benzylimidazole Synthesis

Caption: General workflow for the synthesis of 1-benzylimidazole.

Protocol 1: Synthesis of 1-Benzylimidazole using K₂CO₃

This protocol is a robust and commonly used method that avoids hazardous reagents like sodium hydride.

-

Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add imidazole (1.0 eq), potassium carbonate (K₂CO₃, 1.2 eq), and acetonitrile (MeCN, ~0.5 M).

-

Addition: Add benzyl chloride or benzyl bromide (1.05 eq) to the suspension.

-

Reaction: Heat the reaction mixture to 70-80°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction typically takes 12-24 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield 1-benzylimidazole as a solid or oil.[6][7]

| Reagent | Equivalents | Purpose |

| Imidazole | 1.0 | Nucleophile |

| Benzyl Halide | 1.05 | Electrophile |

| K₂CO₃ | 1.2 | Base to deprotonate imidazole |

| Acetonitrile | - | Polar aprotic solvent |

Pioneering Strategies for Halogenation

The introduction of halogens can be achieved through several distinct strategies, each with its own mechanistic underpinnings and regiochemical outcomes.

Direct Electrophilic Aromatic Halogenation

This is the most direct approach, where the pre-formed 1-benzylimidazole is treated with an electrophilic halogenating agent.[8] The imidazole ring is electron-rich and readily undergoes electrophilic substitution.[9] The regioselectivity is governed by the electronic properties of the ring and the steric hindrance of the benzyl group.

-

Causality & Regioselectivity: The C4 and C5 positions of the imidazole ring are the most electron-rich and are typically the first to be halogenated. The C2 position is less reactive due to the electron-withdrawing effect of the adjacent nitrogen atoms. Halogenation often proceeds to di-substitution at the C4 and C5 positions if excess reagent is used.[10]

-

Reagents:

-

Chlorination: N-Chlorosuccinimide (NCS) is a mild and effective source of electrophilic chlorine.

-

Bromination: N-Bromosuccinimide (NBS) is the most common reagent for bromination.[11]

-

Iodination: Molecular iodine (I₂) in the presence of a base (like NaHCO₃) or an oxidizing agent is typically used. N-Iodosuccinimide (NIS) is also a viable option.

-

References

- 1. impactfactor.org [impactfactor.org]

- 2. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 3. medcraveonline.com [medcraveonline.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. Electrophilic halogenation - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. scbt.com [scbt.com]

- 11. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

An In-Depth Technical Guide to the Spectroscopic Analysis of Brominated Benzylimidazoles

Preamble: The Significance of Structural Elucidation in Modern Drug Discovery

In the landscape of medicinal chemistry, the benzimidazole scaffold is a cornerstone, recognized for its prevalence in a wide array of pharmacologically active agents, including antiviral, antimicrobial, and antitumor drugs.[1][2][3] The introduction of a bromine atom onto the benzyl or benzimidazole rings is a strategic chemical modification. Bromination can significantly alter a molecule's lipophilicity, metabolic stability, and binding interactions with therapeutic targets, often enhancing its potency and pharmacokinetic profile. Consequently, the precise and unambiguous structural characterization of these brominated benzylimidazole derivatives is not merely a procedural step but a critical prerequisite for advancing any research or drug development program.

This guide provides an in-depth exploration of the core spectroscopic techniques essential for the structural elucidation of brominated benzylimidazoles. It is designed for researchers, scientists, and drug development professionals, moving beyond simple data reporting to explain the causality behind experimental choices and the logic of spectral interpretation.

Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules, providing a detailed map of the carbon and proton framework.[3]

Proton (¹H) NMR Spectroscopy: Mapping the Proton Environment

¹H NMR provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

The choice of solvent is the first critical decision. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for benzimidazole derivatives.[3] The primary reason is its ability to effectively dissolve a wide range of these compounds while leaving the crucial N-H proton of the imidazole ring readily observable, typically as a broad singlet far downfield (12.0-13.6 ppm).[3] This downfield shift is a direct result of the proton's acidic nature and its hydrogen bonding with the sulfoxide group of the solvent. Chloroform-d (CDCl₃) is an alternative, but the N-H proton signal can be broader and more variable in its chemical shift.

-

Mass Determination: Accurately weigh 5-10 mg of the purified brominated benzylimidazole sample. The required mass depends on the compound's molecular weight and the spectrometer's sensitivity.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.

-

Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution. A clear, homogeneous solution is essential for acquiring high-resolution spectra.

-

Analysis: Acquire the spectrum on a 400 MHz or higher field spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex aromatic spin systems.

-

N-H Proton (Imidazole Ring): As mentioned, this is a highly diagnostic, broad singlet typically found between δ 12.0-13.6 ppm in DMSO-d₆.[3][4] Its presence confirms the N-unsubstituted imidazole core.

-

Aromatic Protons (Benzene/Benzimidazole Rings): These protons resonate in the δ 7.0-8.5 ppm region. The substitution pattern of the bromine atom dictates the multiplicity and chemical shifts. An electron-withdrawing bromine atom will deshield adjacent protons, shifting them downfield.

-

Benzyl Protons (-CH₂-): The methylene protons of the benzyl group typically appear as a sharp singlet around δ 4.5-5.5 ppm.[5] Its integration value of 2H is a key identifier.

Carbon-¹³ (¹³C) NMR Spectroscopy: Visualizing the Carbon Skeleton

¹³C NMR spectroscopy provides a count of unique carbon atoms and information about their chemical environment (e.g., sp², sp³, attached to electronegative atoms).

A key diagnostic feature in the ¹³C NMR spectrum of brominated compounds is the "heavy atom effect." The carbon atom directly attached to the bromine (the ipso-carbon) experiences a significant upfield shift (to a lower δ value) compared to its non-brominated analogue.[6] This is a counterintuitive but reliable shielding effect caused by the large electron cloud of the bromine atom.

-

Imidazole Carbons: The C2 carbon (N-C=N) is typically the most downfield carbon of the core structure, often appearing around δ 140-150 ppm.[5]

-

Aromatic Carbons: These appear in the δ 110-140 ppm range. The ipso-carbon attached to bromine will be shifted upfield relative to the other substituted carbons.

-

Benzyl Methylene Carbon (-CH₂-): This sp³-hybridized carbon is found significantly upfield, typically in the δ 25-55 ppm region.[5]

Chapter 2: Mass Spectrometry (MS) - The Molecular Weight and Elemental Fingerprint

Mass spectrometry provides the exact molecular weight of a compound and, crucially for halogenated molecules, offers a distinct isotopic signature that confirms the presence and number of bromine atoms.

Nature provides a self-validating system for bromine detection. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, any molecular ion or fragment containing a single bromine atom will appear as a pair of peaks (doublet) of almost equal intensity, separated by 2 mass-to-charge units (m/z). This [M]⁺ and [M+2]⁺ pattern is an unmistakable confirmation of a monobrominated compound.[7]

-

Solution Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: The solution is infused directly into the ESI source, where it is nebulized and ionized. ESI is a "soft" ionization technique that typically keeps the molecule intact, making it ideal for observing the molecular ion.

-

Data Acquisition: Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ will be observed, and its isotopic pattern will confirm the presence of bromine.

In addition to the molecular ion peak, the fragmentation pattern can provide further structural clues. For instance, a common fragmentation pathway for benzylimidazoles is the cleavage of the benzyl group, which can help confirm the connectivity of the molecule.

Chapter 3: Vibrational Spectroscopy (FT-IR) - Identifying Functional Groups

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

-

Sample Placement: Place a small amount of the solid brominated benzylimidazole sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the spectrum. ATR is a highly efficient method that requires minimal sample preparation.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance for Brominated Benzylimidazoles |

| N-H Stretch (Imidazole) | 3100 - 3400 (often broad) | Confirms the presence of the N-H bond in the imidazole ring.[4][5] |

| Aromatic C-H Stretch | 3000 - 3100 | Indicates the presence of the aromatic rings. |

| Aliphatic C-H Stretch | 2850 - 3000 | Corresponds to the benzyl -CH₂- group.[5] |

| C=N Stretch (Imidazole) | 1580 - 1650 | A key indicator of the imidazole ring structure.[4][8] |

| C=C Stretch (Aromatic) | 1450 - 1600 | Multiple bands confirming the aromatic systems.[5] |

| C-Br Stretch | 500 - 700 | While in a crowded region, its presence is indicative of the bromine substituent.[9] |

Chapter 4: Ultraviolet-Visible (UV-Vis) Spectroscopy - Probing the Electronic System

UV-Vis spectroscopy provides information about the conjugated π-electron systems within a molecule. While less structurally detailed than NMR or MS, it is valuable for confirming the presence of the aromatic chromophore.

Benzimidazole and its derivatives exhibit characteristic absorption bands in the UV region, typically between 240 and 300 nm.[10] These absorptions are due to π → π* electronic transitions within the conjugated aromatic system.[11] The exact position of the maximum absorbance (λ_max) and its intensity can be influenced by the substitution pattern and the solvent used.

-

Solution Preparation: Prepare a very dilute, accurately known concentration of the sample in a UV-transparent solvent (e.g., ethanol or methanol).

-

Blank Correction: Record a baseline spectrum using a cuvette filled only with the solvent.

-

Sample Measurement: Record the absorption spectrum of the sample solution. The concentration should be adjusted to give a maximum absorbance of around 1.0 for optimal results.

Chapter 5: Integrated Analysis and Data Consolidation

No single technique provides the complete picture. The true power of spectroscopic analysis lies in integrating the data from all methods to build a self-consistent and unambiguous structural assignment.

Logical Workflow for Structural Elucidation

The following workflow represents a logical and efficient approach to characterizing a novel brominated benzylimidazole.

Caption: Integrated workflow for the synthesis and spectroscopic characterization of brominated benzylimidazoles.

Illustrative Data Summary

The table below summarizes typical spectroscopic data for a hypothetical compound, 1-(4-bromobenzyl)-1H-benzo[d]imidazole.

| Technique | Parameter | Characteristic Data |

| ¹H NMR | Chemical Shift (δ) | ~12.5 ppm (N-H, if present), ~8.2 ppm (imidazole H2), 7.2-7.8 ppm (aromatic H), ~5.4 ppm (benzyl CH₂) |

| ¹³C NMR | Chemical Shift (δ) | ~145 ppm (imidazole C2), 110-140 ppm (aromatic C), ~50 ppm (benzyl CH₂) |

| MS (ESI) | m/z | [M+H]⁺ and [M+H+2]⁺ peaks of ~1:1 intensity |

| FT-IR | Wavenumber (cm⁻¹) | ~3150 (N-H), ~3050 (Ar-C-H), ~1610 (C=N), ~1450 (C=C), ~650 (C-Br) |

| UV-Vis | λ_max | ~250 nm, ~280 nm |

Conclusion

The spectroscopic analysis of brominated benzylimidazoles is a multi-faceted process that demands both technical proficiency and a deep understanding of the underlying chemical principles. By logically applying a suite of complementary techniques—NMR for the structural framework, MS for molecular weight and elemental composition, FT-IR for functional group identification, and UV-Vis for the electronic system—researchers can achieve confident and unambiguous characterization. This rigorous analytical foundation is indispensable for ensuring the integrity of research findings and accelerating the development of novel benzimidazole-based therapeutics.

References

- 1. ijpsr.com [ijpsr.com]

- 2. ijpsm.com [ijpsm.com]

- 3. benchchem.com [benchchem.com]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Elimination Reaction-Based Benzimidazole Probe for Cysteine Detection and Its Application in Serum Sample Analysis - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 1-benzyl-4-bromo-1H-imidazole: Properties, Synthesis, and Applications

This technical guide provides an in-depth overview of 1-benzyl-4-bromo-1H-imidazole, a key heterocyclic building block in contemporary chemical research and drug discovery. Designed for researchers, medicinal chemists, and professionals in pharmaceutical development, this document details the compound's fundamental physicochemical properties, outlines a robust synthetic protocol, discusses analytical characterization, and explores its applications, all while adhering to the principles of scientific integrity and practical laboratory insights.

Introduction: The Significance of Substituted Imidazoles

The imidazole moiety is a cornerstone in medicinal chemistry, forming the core structure of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold. The strategic introduction of substituents onto the imidazole ring, such as the benzyl and bromo groups in this compound, allows for the fine-tuning of steric, electronic, and lipophilic parameters. This modulation is critical in the rational design of new therapeutic agents and functional materials.[2][3] The subject of this guide, this compound, serves as a versatile intermediate, with the benzyl group providing a common protecting group and the bromo substituent offering a reactive handle for further chemical transformations, such as cross-coupling reactions.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. The key identifiers and properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉BrN₂ | [4][5] |

| Molecular Weight | 237.10 g/mol | [4][5][6] |

| CAS Number | 106848-38-8 | [4][7] |

| Appearance | Typically a solid | N/A |

| Boiling Point | 366.1 ± 17.0 °C at 760 mmHg | [7] |

| Density | 1.4 ± 0.1 g/cm³ | [7] |

| LogP | 2.25 | [7] |

These properties indicate a compound with moderate lipophilicity, suitable for applications in drug discovery where membrane permeability can be a key factor. The bromine atom significantly increases the molecular weight and density compared to its non-halogenated parent structure.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a two-step process: bromination of imidazole followed by N-benzylation. This sequence is often preferred to avoid potential side reactions associated with the benzylation of a pre-brominated imidazole.

Step 1: Bromination of 4-bromo-1H-imidazole

The initial step involves the electrophilic bromination of a suitable imidazole precursor. For the synthesis of the target compound, starting with 4-bromo-1H-imidazole is a common strategy.

Step 2: N-Benzylation of 4-bromo-1H-imidazole

The subsequent N-alkylation with benzyl bromide introduces the benzyl group onto the imidazole ring. The choice of base and solvent is critical to ensure high yield and purity.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-bromo-1H-imidazole

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 4-bromo-1H-imidazole (1.0 eq) in acetonitrile in a round-bottom flask, add potassium carbonate (1.5 eq).

-

Addition of Reagent: Slowly add benzyl bromide (1.1 eq) to the stirred suspension at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to 60-70 °C and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield this compound.

Experimental Workflow Diagram

The following diagram illustrates the key stages in the synthesis and purification of this compound.

Caption: Synthetic workflow for this compound.

Analytical Characterization

Confirmation of the structure and purity of the synthesized this compound is crucial. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the presence of the benzyl and imidazole protons and carbons in the correct chemical environments. Spectroscopic data for the parent compound, 4-bromo-1H-imidazole, is available for comparison.[8]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: Identifies the characteristic functional groups present in the molecule.

Applications in Research and Development

This compound is a valuable building block in several areas of chemical research:

-

Medicinal Chemistry: The bromo substituent serves as a key functional group for introducing further molecular diversity through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the synthesis of libraries of compounds for screening against various biological targets. The imidazole core is a known pharmacophore in many biologically active molecules.[1]

-

Drug Discovery: As an intermediate, it is used in the synthesis of more complex molecules with potential therapeutic applications, including anticancer and antimicrobial agents.[9][10]

-

Materials Science: Substituted imidazoles are being explored for their potential in the development of novel organic materials with specific electronic or optical properties.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[11]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[11][12] Avoid contact with skin and eyes.[13]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[13]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[11][12][13][14]

Conclusion

This compound is a strategically important molecule in the field of organic synthesis and medicinal chemistry. Its well-defined physicochemical properties, accessible synthetic route, and versatile reactivity make it an indispensable tool for researchers and drug development professionals. This guide provides a comprehensive overview to support its effective and safe utilization in the laboratory.

References

- 1. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the Therapeutic Potential of 1,3-Benzimidazole: An Auspicious Heterocyclic Framework – Oriental Journal of Chemistry [orientjchem.org]

- 3. nbinno.com [nbinno.com]

- 4. chembk.com [chembk.com]

- 5. This compound [oakwoodchemical.com]

- 6. 1-benzyl-5-bromo-1H-imidazole | C10H9BrN2 | CID 14782915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Buy 1-Benzyl-5-bromo-2,4-diphenyl-1H-imidazole [smolecule.com]

- 10. mdpi.com [mdpi.com]

- 11. aksci.com [aksci.com]

- 12. carlroth.com [carlroth.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling of 1-Benzyl-4-bromo-1H-imidazole

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Its development, recognized with the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of complex molecules, particularly in the pharmaceutical and fine chemical industries.[4][5] This application note provides a detailed protocol for the Suzuki coupling of 1-benzyl-4-bromo-1H-imidazole, a versatile building block in medicinal chemistry. Imidazole-containing compounds are prevalent in numerous biologically active molecules, making this transformation particularly relevant for drug discovery and development professionals.[6][7]

The protocol herein is designed to be a robust starting point for researchers, offering insights into the critical parameters and mechanistic underpinnings of the reaction. We will delve into the rationale behind the choice of catalyst, base, and solvent, and provide a comprehensive, step-by-step guide to performing the reaction, including troubleshooting common issues.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[8][9] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate.[4][8]

-

Transmetalation: In this crucial step, the organic group from the boronic acid (or its ester derivative) is transferred to the palladium center. This process is facilitated by a base, which activates the organoboron species.[3][8][10]

-

Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic fragments are eliminated from the palladium center. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4][8]

Understanding this cycle is paramount for troubleshooting and optimizing the reaction conditions. For instance, the choice of ligand on the palladium catalyst can significantly influence the rates of oxidative addition and reductive elimination.[3]

Experimental Protocol

This protocol details the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

Materials and Reagents

-

This compound (1.0 equiv.)

-

Arylboronic acid (1.1–1.5 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01–0.05 equiv.)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄) (2.0–3.0 equiv.)

-

Anhydrous solvent (e.g., 1,4-dioxane, DME, toluene)

-

Water (if using an aqueous base)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware

-

Purification supplies (e.g., silica gel for column chromatography)

Recommended Reaction Parameters

| Parameter | Recommended Conditions | Rationale |

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Tetrakis(triphenylphosphine)palladium(0) is a reliable Pd(0) source.[9] PdCl₂(dppf) is an air-stable Pd(II) precatalyst that is readily reduced in situ. |

| Base | K₂CO₃ or Cs₂CO₃ | Carbonates are effective bases for activating the boronic acid for transmetalation.[4] Cesium carbonate can be particularly effective for challenging couplings.[9] |

| Solvent | 1,4-Dioxane/Water (4:1 to 10:1) or Toluene/Water | A mixture of an organic solvent and water is often used to dissolve both the organic substrates and the inorganic base.[3][4] |

| Temperature | 80–110 °C | Heating is typically required to drive the reaction to completion in a reasonable timeframe. |

| Equivalents of Boronic Acid | 1.1–1.5 | A slight excess of the boronic acid is used to ensure complete consumption of the limiting bromo-imidazole. |

Step-by-Step Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.5 equiv.).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. This is critical as oxygen can lead to unwanted side reactions like the homocoupling of the boronic acid.[11]

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (0.03 equiv.). Then, add the degassed solvent system (e.g., 1,4-dioxane and water in a 5:1 ratio) via a syringe.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

-

Monitoring Progress: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).[12]

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-benzyl-4-aryl-1H-imidazole.

Visualization of the Experimental Workflow

Caption: Experimental workflow for the Suzuki coupling.

Troubleshooting Common Issues

Even with a well-defined protocol, challenges can arise. Below are some common issues and their potential solutions.

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvent- Ineffective base | - Use a fresh batch of catalyst or a more robust precatalyst.[11]- Ensure thorough degassing of the solvent system.[11]- Screen different bases; K₃PO₄ can be more effective in some cases. |

| Protodebromination | - Presence of a proton source- Certain bases/solvents | - Use anhydrous conditions.[11]- Switch to a milder base like KF.[10] |

| Homocoupling of Boronic Acid | - Presence of oxygen | - Rigorously exclude oxygen by maintaining a positive pressure of inert gas.[11] |

| Catalyst Poisoning | - The Lewis basic nitrogen of the imidazole can coordinate to the palladium center, deactivating it.[13] | - Use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can mitigate this effect.[3][14][15] |

Safety Precautions

As with any chemical protocol, adherence to safety guidelines is essential.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a flame-resistant lab coat, and nitrile gloves.[16]

-

Handling Reagents:

-

Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful and versatile method for the synthesis of 4-arylimidazole derivatives. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve high yields of the desired products. This application note serves as a comprehensive guide, providing a solid foundation for the successful implementation of this important transformation in a research and development setting.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. Yoneda Labs [yonedalabs.com]

- 5. mt.com [mt.com]